3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-ethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 4-ethoxybenzaldehyde derivatives
- Other pyrazole-based hydrazones
Uniqueness
3-(2-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxyphenyl and pyrazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-27-16-11-9-15(10-12-16)14-22-25-21(26)19-13-18(23-24-19)17-7-5-6-8-20(17)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
WOVXWMJMAILVQL-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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